2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate
Description
2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate is an organic compound that belongs to the class of chlorinated aromatic esters It is characterized by the presence of both a dichlorophenoxy group and a chloropyridine carboxylate group
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c15-9-3-4-11(16)12(8-9)20-6-7-21-14(19)10-2-1-5-18-13(10)17/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEZVBMFPXIGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCCOC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with 2-(2,5-dichlorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy and pyridine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of oxidized products such as quinones or N-oxides.
Reduction: Formation of reduced products such as alcohols or amines.
Scientific Research Applications
2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate
- 2-(2,5-Dichlorophenoxy)ethyl 3-chloropyridine-4-carboxylate
- 2-(2,5-Dichlorophenoxy)ethyl 2-bromopyridine-3-carboxylate
Uniqueness
2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenoxy and chloropyridine groups provides a distinct combination of properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
